N-[(2S)-1-Acetylpyrrolidin-2-yl]-N'-methylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2S)-1-Acetylpyrrolidin-2-yl]-N’-methylurea is a chemical compound that features a pyrrolidine ring, an acetyl group, and a methylurea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S)-1-Acetylpyrrolidin-2-yl]-N’-methylurea typically involves the reaction of 2-acetylpyrrolidine with methyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and may require a catalyst to proceed efficiently .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions
N-[(2S)-1-Acetylpyrrolidin-2-yl]-N’-methylurea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylurea moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted urea derivatives.
Wissenschaftliche Forschungsanwendungen
N-[(2S)-1-Acetylpyrrolidin-2-yl]-N’-methylurea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which N-[(2S)-1-Acetylpyrrolidin-2-yl]-N’-methylurea exerts its effects involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include modulation of neurotransmitter levels and inhibition of specific signaling cascades .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine: A simpler analog with a similar ring structure.
N-acetylpyrrolidine: Lacks the methylurea moiety but shares the acetyl group.
N-methylurea: Contains the urea moiety but lacks the pyrrolidine ring.
Uniqueness
N-[(2S)-1-Acetylpyrrolidin-2-yl]-N’-methylurea is unique due to its combination of a pyrrolidine ring, an acetyl group, and a methylurea moiety. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound in scientific research .
Eigenschaften
CAS-Nummer |
67299-27-8 |
---|---|
Molekularformel |
C8H15N3O2 |
Molekulargewicht |
185.22 g/mol |
IUPAC-Name |
1-[(2S)-1-acetylpyrrolidin-2-yl]-3-methylurea |
InChI |
InChI=1S/C8H15N3O2/c1-6(12)11-5-3-4-7(11)10-8(13)9-2/h7H,3-5H2,1-2H3,(H2,9,10,13)/t7-/m0/s1 |
InChI-Schlüssel |
GGUPOFYLOIKEJC-ZETCQYMHSA-N |
Isomerische SMILES |
CC(=O)N1CCC[C@H]1NC(=O)NC |
Kanonische SMILES |
CC(=O)N1CCCC1NC(=O)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.